![molecular formula C9H12N2O3 B577593 Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate CAS No. 1253790-00-9](/img/structure/B577593.png)
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate
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Overview
Description
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate is a chemical compound . It is a derivative of pyrazolo[5,1-c][1,4]oxazine .
Synthesis Analysis
The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines has been achieved in 3–4 steps from commercially available pyrazoles . The optimization of a protected hydroxyethyl group on N1 enabled the regiocontrolled construction of pyrazole-5-aldehydes in high yields . Subsequent deprotection and reduction generated fused heterocyclic scaffolds bearing multiple substitution patterns .Molecular Structure Analysis
The molecular structure of 2-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine was determined by x-ray crystallography . The pyrazole 8-H proton exhibited long-range HMBC correlations with neighboring N-7 “pyrrole-like” and N-6 “pyridine-like” nitrogen atoms, but also with the C-5a, C-8a and C-8b quaternary carbons .Chemical Reactions Analysis
The reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine directly gave hitherto unknown 3-aryl-5-dichloromethyl-1-(2-hydroxiethyl)-2-pyrazolines in high yields . These were found to be able to undergo cyclization to afford 2-aryl-6,-7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines upon treatment with sodium hydride .Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.21 . It is a solid at room temperature . The storage temperature is recommended to be at refrigerator conditions .Scientific Research Applications
Synthesis Methods
Novel Derivative Synthesis : A study by Xie et al. (2009) describes the synthesis of novel 2-ferrocenyl-6-substituted-4H-pyrazolo[5,1-c][1,4]oxazin-4-one derivatives using a one-pot procedure involving ethyl 1-(2-aryl-2-oxoethyl)-3-ferrocenyl-1H-pyrazole-5-carboxylate (Xie et al., 2009).
Microwave-Assisted Synthesis : Wei et al. (2007) developed a microwave-assisted, one-step method for synthesizing novel 6-(aroxymethyl)-2-aryl-6,7-dihydropyrazolo[5,1-c][1,4]oxazin-4-one derivatives from ethyl 3-aryl-1H-pyrazole-5-carboxylate and 2-aryloxymethylepoxide. This method is noted for its high regioselectivity and environmental friendliness (Wei et al., 2007).
Regiocontrolled Synthesis : Lindsay-Scott and Rivlin-Derrick (2019) achieved synthetic access to 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines, outlining a procedure that allows for the creation of fused heterocyclic scaffolds with multiple substitution patterns (Lindsay-Scott & Rivlin-Derrick, 2019).
Applications in Heterocyclic Chemistry
New Heterocyclic System : Kharaneko (2016) developed a preparative procedure for the synthesis of 4-oxo-7-phenyl-5,8-dihydro-4H-pyrazolo[5,1-d][1,2,5]triazepine-2-carbohydrazide, representing a new heterocyclic system, by recyclization of methyl 4-oxo-6-phenyl-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate with hydrazine hydrate (Kharaneko, 2016).
Synthesis of Functionalized Derivatives : Arrault et al. (2002) reported the synthesis of ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate. This work demonstrates the versatility of ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate in generating a range of heterocyclic compounds (Arrault et al., 2002).
Safety and Hazards
properties
IUPAC Name |
ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(12)7-5-10-11-3-4-13-6-8(7)11/h5H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSCFGIGUSWAEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2COCCN2N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate |
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